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Cat. No.: B606465 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the use

of canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in primary cell culture

experiments. The information is intended to guide researchers in designing and executing

experiments to investigate the cellular and molecular effects of canagliflozin.

Introduction
Canagliflozin is an orally active inhibitor of sodium-glucose cotransporter 2 (SGLT2), primarily

used for the treatment of type 2 diabetes.[1][2] Beyond its glucose-lowering effects,

canagliflozin has been shown to have pleiotropic effects on various cell types, including anti-

proliferative, anti-inflammatory, and metabolic reprogramming activities.[3][4][5][6] These

effects are often independent of its SGLT2 inhibitory action and involve pathways such as

AMP-activated protein kinase (AMPK) activation.[4][6][7] Understanding the direct cellular

effects of canagliflozin is crucial for exploring its full therapeutic potential. These protocols are

designed for investigating these effects in primary cell cultures.

Data Presentation: Quantitative Effects of
Canagliflozin

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b606465?utm_src=pdf-interest
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.mdpi.com/1422-0067/26/3/978
https://pmc.ncbi.nlm.nih.gov/articles/PMC3593184/
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.researchgate.net/profile/Sanaa-Bardaweel/publication/362522676_Exploring_the_Role_of_Sodium-Glucose_Cotransporter_as_a_New_Target_for_Cancer_Therapy/links/62f9df5879550d6d1c806850/Exploring-the-Role-of-Sodium-Glucose-Cotransporter-as-a-New-Target-for-Cancer-Therapy.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5034684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6477081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8691807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5034684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8691807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5689380/
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the quantitative data on the effects of canagliflozin from

various in vitro studies.

Table 1: IC50 Values of Canagliflozin in Various Cell Lines

Cell Line/Type Assay IC50 Value
Treatment
Duration

Reference

Human SGLT2

(CHO cells)

[14C]AMG

uptake

2.2 nM (cell-

free), 6.7 nM
120 mins [8]

Human SGLT1

(CHO cells)

[14C]AMG

uptake
265 nM 120 mins [8]

Cholangiocarcino

ma (HuCCT1)
MTS Assay 52.9 µM 48 hours [1]

Cholangiocarcino

ma (Huh28)
MTS Assay 42.6 µM 48 hours [1]

Cholangiocarcino

ma (TFK-1)
MTS Assay 46.1 µM 48 hours [1]

Prostate Cancer

(PC3)

Clonogenic

Survival
15.0 µM Not Specified [9]

Prostate Cancer

(22RV1)

Clonogenic

Survival
16.62 µM Not Specified [9]

Prostate Cancer

(LNCap)

Clonogenic

Survival
16.90 µM Not Specified [9]

Prostate Cancer

(DU145)

Clonogenic

Survival
20.81 µM Not Specified [9]

Various Cancer

Cell Lines
Cell Viability

41.97 µM to

69.49 µM
48 hours [3]

Table 2: Effective Concentrations and Observed Effects of Canagliflozin
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Cell Type Concentration Duration
Observed
Effect

Reference

Primary Mouse

Hepatocytes
1-30 µM 1 hour

Increased AMPK

activity and

phosphorylation

of ACC.

[7]

Human Umbilical

Vein ECs

(HUVECs)

5 µM 3 days

Significant

inhibition of cell

proliferation.

[5]

Human Umbilical

Vein ECs

(HUVECs)

50 µM 24 hours

Arrested cells in

the G0/G1 phase

of the cell cycle.

[5]

Human Aortic

ECs (HAECs)
10-50 µM 24 hours

Inhibition of DNA

synthesis.
[5]

Human Atrial

Myocardium
10 µM 1 hour

Reduced

NADPH oxidase

activity and

improved NOS

coupling.

[6]

H9C2 & Primary

Human

Cardiomyocytes

10 µmol/L
60 mins or 24

hours

Suppressed

myocardial

NADPH oxidase

activity.

[6]

Cholangiocarcino

ma Cells
30 µM 48 hours

Promoted cell

proliferation in

HuCCT1 cells.

[1]

Cholangiocarcino

ma Cells
80 µM Not Specified

Decreased S and

G2/M phases

and increased

the G0/G1

phase.

[1]
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PC3 Prostate

Cancer Cells
30 µM 30 mins

Increased

phosphorylation

of AMPK and

ACC.

[4]

Experimental Protocols
Protocol 1: General Protocol for Canagliflozin Treatment
of Primary Adherent Cells
This protocol provides a general framework for treating primary adherent cells with

canagliflozin. Specific parameters such as cell seeding density, canagliflozin concentration,

and incubation time should be optimized for each cell type and experimental endpoint.

Materials:

Primary cells of interest

Complete cell culture medium

Canagliflozin (powder)

Dimethyl sulfoxide (DMSO, sterile)

Phosphate-buffered saline (PBS), sterile

Multi-well cell culture plates

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

Cell Seeding:

Culture primary cells in appropriate flasks until they reach 70-80% confluency.

Trypsinize and count the cells.
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Seed the cells into multi-well plates at a predetermined density and allow them to adhere

overnight in a cell culture incubator.

Preparation of Canagliflozin Stock Solution:

Prepare a high-concentration stock solution of canagliflozin (e.g., 10-50 mM) in sterile

DMSO. Canagliflozin is soluble in DMSO at ≥83.4 mg/mL.[10]

Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated

freeze-thaw cycles.[10]

Treatment of Cells:

On the day of the experiment, thaw an aliquot of the canagliflozin stock solution.

Prepare working solutions of canagliflozin by diluting the stock solution in complete cell

culture medium to the desired final concentrations (e.g., 1 µM to 50 µM).

Also, prepare a vehicle control medium containing the same final concentration of DMSO

as the highest canagliflozin concentration used.

Remove the old medium from the cells and replace it with the medium containing

canagliflozin or the vehicle control.

Incubation:

Incubate the cells for the desired period (e.g., 1, 24, or 48 hours) in a cell culture

incubator.

Downstream Analysis:

After incubation, the cells can be harvested for various downstream analyses such as cell

viability assays (e.g., MTS, MTT), western blotting for protein expression and

phosphorylation, real-time PCR for gene expression, or cell cycle analysis.

Protocol 2: Cell Viability Assessment using MTS Assay
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This protocol describes how to assess the effect of canagliflozin on cell viability using a 3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS)

assay.

Materials:

Cells treated with canagliflozin as described in Protocol 1 (in a 96-well plate)

MTS solution

Plate reader capable of measuring absorbance at 490 nm

Procedure:

Following the treatment period with canagliflozin, add 20 µL of MTS solution to each well of

the 96-well plate.[1]

Incubate the plate for 2 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

Measure the absorbance at 490 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Western Blotting for AMPK Pathway
Activation
This protocol outlines the steps to analyze the activation of the AMPK pathway by assessing

the phosphorylation of AMPK and its downstream target, ACC.

Materials:

Cells treated with canagliflozin as described in Protocol 1

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79),

anti-ACC

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Lysis:

After treatment, wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer on ice.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

Separate the proteins by electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection:

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities to determine the ratio of phosphorylated protein to total

protein.
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Caption: Proposed signaling pathways of canagliflozin leading to AMPK activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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